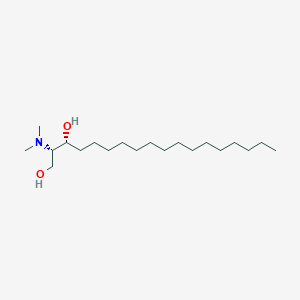

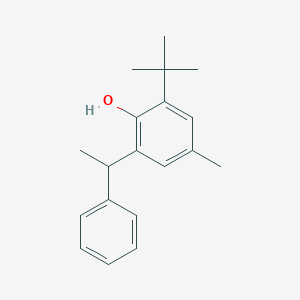

2S-(dimethylamino)-1,3R-octadecanediol

説明

2S-(dimethylamino)-1,3R-octadecanediol (2S-DMO) is a synthetic compound with a range of applications in scientific research. It is a compound of the class of compounds known as diols, which are characterized by two hydroxyl groups attached to the same carbon atom. 2S-DMO has been used for a variety of purposes, including as a surfactant, a solvent, a catalyst, and a reagent. In addition, it has been studied for its potential to induce biochemical and physiological effects in laboratory experiments.

科学的研究の応用

Synthesis of Iptacopan

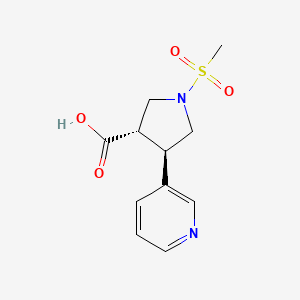

- Summary of the Application: Iptacopan is a small-molecule inhibitor targeting complement factor B, showing positive therapeutic effects in the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 glomerulonephritis, and other diseases .

- Methods of Application or Experimental Procedures: A practical synthesis route for Iptacopan was obtained through incremental improvement while a biosynthesis method for ketoreductase was used for the synthesis of the pivotal intermediate 12 . This enzyme was used to prepare the compound benzyl (2 S ,4 S )-4-hydroxy-2- (4- (methoxycarbonyl)-phenyl)-piperidine-1-carboxylate .

- Results or Outcomes: Iptacopan was synthesized in a seven-step reaction with a total yield of 29% . Three chiral intermediate impurities were synthesized directionally, laying a solid foundation for the future of pharmaceutical manufacturing .

Stimuli-responsive Polymersomes

- Summary of the Application: Polymersomes are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . They are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

- Methods of Application or Experimental Procedures: Two diblock copolymers of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . The properties of these polymersomes, which are responsive to pH and temperature, were studied .

- Results or Outcomes: The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .

Inhibition of Pathogenic Bacteria

- Summary of the Application: Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel has been developed for the inhibition of pathogenic bacteria .

- Methods of Application or Experimental Procedures: The nanogel was synthesized by dispersion polymerization . Several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer, were studied to fabricate high-quality nanogel .

- Results or Outcomes: The bactericidal activity of the quaternized PDMAEMA-EDMA nanogel was assessed against two Gram-positive and Gram-negative pathogenic bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) . The results illustrated that the quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .

Stimuli-responsive Polymersomes

- Summary of the Application: Polymersomes are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . They are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

- Methods of Application or Experimental Procedures: Two diblock copolymers of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . The properties of these polymersomes, which are responsive to pH and temperature, were studied .

- Results or Outcomes: The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .

Inhibition of Pathogenic Bacteria

- Summary of the Application: Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel has been developed for the inhibition of pathogenic bacteria .

- Methods of Application or Experimental Procedures: The nanogel was synthesized by dispersion polymerization . Several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer, were studied to fabricate high-quality nanogel .

- Results or Outcomes: The bactericidal activity of the quaternized PDMAEMA-EDMA nanogel was assessed against two Gram-positive and Gram-negative pathogenic bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) . The results illustrated that the quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .

特性

IUPAC Name |

(2S,3R)-2-(dimethylamino)octadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h19-20,22-23H,4-18H2,1-3H3/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBHBTCYJMUUDZ-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025469 | |

| Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2S-(dimethylamino)-1,3R-octadecanediol | |

CAS RN |

17267-46-8 | |

| Record name | (2S,3R)-2-(Dimethylamino)-1,3-octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17267-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1653003.png)

![Phosphonic acid, [(diphenylphosphinyl)methyl]-, dibutyl ester](/img/structure/B1653010.png)

![Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B1653014.png)

![3-Ethyl-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B1653019.png)

![3-[(5-methyl-2-phenyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B1653020.png)